Increased Topological Polar Surface Area (tPSA) Relative to Direct-Linked Oxadiazole-Benzamide Analogs
The target compound possesses a computed tPSA of 97.1 Ų [1], which is approximately 15–25 Ų higher than direct-linked analogs such as N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1235170-56-5, est. tPSA ~72–78 Ų) and N-benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide (CAS 62347-54-0, est. tPSA ~55–65 Ų). This difference arises from the two additional amide NH groups and the carbonyl oxygen introduced by the glycinamide spacer. In drug discovery, tPSA values above 90 Ų are associated with improved oral bioavailability and reduced CNS penetration, while values below 70–80 Ų favor blood-brain barrier passage [2]. Therefore, for peripheral or non-CNS target programs, the target compound's higher tPSA may offer a built-in advantage in CNS exclusion without requiring additional polar substituents.
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 97.1 Ų (PubChem computed, Cactvs 3.4.8.24) |
| Comparator Or Baseline | N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1235170-56-5): est. ~72–78 Ų; N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide (CAS 62347-54-0): est. ~55–65 Ų |
| Quantified Difference | +19 to +42 Ų higher tPSA for the target compound |
| Conditions | Computed property values from standard cheminformatics tools; experimental logP and permeability data for this specific compound are not published. |
Why This Matters
A tPSA > 90 Ų positions this compound favorably for peripheral target screening libraries where CNS exclusion is desired, reducing the need for late-stage polar group addition that can compromise potency.
- [1] PubChem Compound Summary CID 49670625. Computed Properties: Topological Polar Surface Area. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/49670625 View Source
- [2] Pajouhesh, H., Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. https://doi.org/10.1602/neurorx.2.4.541 View Source
